molecular formula C44H60N4O9 B15191370 Carbamic acid, (4-((2,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))- CAS No. 181038-47-1

Carbamic acid, (4-((2,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))-

Cat. No.: B15191370
CAS No.: 181038-47-1
M. Wt: 789.0 g/mol
InChI Key: LYYFXNGWNVHQBO-ZMTKFLJGSA-N
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Description

This compound is a highly substituted carbamic acid ester featuring a complex stereochemical configuration. Key structural elements include:

  • Morpholinyl group: Likely enhances solubility and modulates enzyme interactions, as morpholine derivatives are common in bioactive molecules .
  • Phenylmethyl (benzyl) groups: These hydrophobic moieties may improve membrane permeability and target binding .
  • Hydroxy and oxo functional groups: Potential hydrogen-bonding sites for enzyme inhibition, similar to sirtuin inhibitors described in .
  • 1,1-Dimethylethyl (tert-butyl) ester: This bulky ester group likely enhances stability compared to simpler carbamates, which are prone to alkaline hydrolysis (e.g., ethyl carbamate decomposes readily under alkaline conditions ).

Properties

CAS No.

181038-47-1

Molecular Formula

C44H60N4O9

Molecular Weight

789.0 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-5-[(2,4-dimethoxyphenyl)methyl]-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C44H60N4O9/c1-29(2)39(41(51)45-36(25-31-16-12-9-13-17-31)42(52)48-20-22-56-23-21-48)47-40(50)33(26-32-18-19-34(54-6)28-38(32)55-7)27-37(49)35(24-30-14-10-8-11-15-30)46-43(53)57-44(3,4)5/h8-19,28-29,33,35-37,39,49H,20-27H2,1-7H3,(H,45,51)(H,46,53)(H,47,50)/t33-,35+,36+,37+,39+/m1/s1

InChI Key

LYYFXNGWNVHQBO-ZMTKFLJGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=C(C=C(C=C3)OC)OC)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=C(C=C(C=C3)OC)OC)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Industrial production methods may involve the use of advanced techniques such as catalytic reactions, high-pressure conditions, and specialized reagents to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and amino groups allows for oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form simpler derivatives, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The aromatic rings and amino groups make it susceptible to substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Comparisons of Carbamic Acid Derivatives

Compound Name / Feature Target Compound (This Work) Ro31-8220 () IPBC () Carbamic Acid Ethyl Ester (Urethane) ()
Primary Use Suspected enzyme inhibitor Potent Sirt2 inhibitor (IC₅₀: 0.8 µM) Antimicrobial preservative Former industrial solvent; now restricted
Key Functional Groups Morpholinyl, benzyl, tert-butyl ester Diarylmaleimide core Iodo-propynyl, butylcarbamate Ethyl ester
Stability High (tert-butyl ester resists hydrolysis) Stable under assay conditions Moderate (halogenated groups may degrade) Low (decomposes in alkaline conditions)
Toxicity Not reported Not explicitly stated Environmental risk assessed Carcinogenic (EU Category 2)
Biological Activity Hypothesized sirtuin inhibition IC₅₀ ~0.8 µM for hSirt2 Antimicrobial Mutagenic and carcinogenic

Structural and Functional Analogues

  • Ro31-8220 and Diarylmaleimides () :

    • The target compound shares functional complexity with photoresponsive sirtuin inhibitors like 3 and 11 , which exhibit IC₅₀ values comparable to Ro31-8220 (0.8 µM for hSirt2). However, the tert-butyl ester in the target compound may confer greater metabolic stability than the benzyl esters in Ro31-8220 derivatives .
  • IPBC (3-Iodo-2-propynyl butylcarbamate, ) :

    • IPBC’s iodo-propynyl group contrasts with the target compound’s morpholinyl and benzyl groups. While IPBC is evaluated for environmental risk due to persistence, the tert-butyl ester in the target compound may reduce hydrolytic degradation, altering its ecological impact .
  • Carbamic Acid Ethyl Ester (Urethane, ): Ethyl carbamate’s carcinogenicity stems from metabolic activation to vinyl compounds and epoxides. The tert-butyl ester in the target compound lacks this pathway, suggesting a safer profile .

Stability and Reactivity

  • The tert-butyl ester group in the target compound enhances stability compared to ethyl or butyl esters, which hydrolyze under alkaline conditions (e.g., carbamic acid decomposes at pH >9 ).
  • In contrast, carbamic acid salts (e.g., pesticides) are more stable than the parent acid, aligning with the target compound’s esterified design .

Environmental and Toxicological Profiles

  • Toxicity: The absence of metabolic activation pathways (cf.

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiamoebic, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of the compound Carbamic acid, (4-((2,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R,2R,4S*,5(R*(R*))))**. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation.

1. Antiamoebic Activity

Research has demonstrated that carbamic acid derivatives exhibit significant antiamoebic activity against Entamoeba histolytica, the causative agent of amoebiasis. In a study involving a carbamate derivative (C4), it was found that at a concentration of 100 μg/ml, the compound inhibited amoeba growth by 97.88% after 48 hours of culture. This effect was confirmed through electron microscopy, which showed damage to the amoebae .

Table 1: In vitro Anti-Amoebic Activity of C4

Concentration (μg/ml)% Inhibition at 48h
00
2545
5075
10097.88

In vivo studies using hamster models indicated that doses of 75 mg/100 g and 100 mg/100 g body weight reduced the size of amoebic liver abscesses by 84% and 94% , respectively .

2. Anti-inflammatory Activity

Another significant aspect of carbamic acid derivatives is their role as inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory processes. A study identified a potent α-amino-β-lactam carbamic acid ester that selectively inhibited NAAA activity, leading to profound anti-inflammatory effects in animal models . This suggests that similar compounds may have therapeutic potential in treating inflammation-related disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of carbamic acid derivatives. Research has shown that modifications to the side chains and core structure can significantly influence their efficacy and selectivity against specific biological targets . For instance, variations in the substitution patterns at the β-position of the azetidinyl ring were found to enhance the anti-inflammatory properties of certain derivatives.

Toxicity Studies

Toxicity assessments are vital for evaluating the safety profile of new compounds. The aforementioned studies on C4 revealed that it did not induce mutagenicity in bacterial cells nor exhibited toxicity towards rat hepatocytes at effective doses . These findings are promising for future therapeutic applications.

Case Studies

Several case studies have highlighted the effectiveness of carbamic acid derivatives in clinical settings:

  • Study on C4: Demonstrated significant antiamoebic effects in both in vitro and in vivo models, supporting its potential as a new therapeutic agent against amoebiasis .
  • NAAA Inhibitors: Identified novel compounds with improved drug-like profiles that have shown efficacy in reducing pain and inflammation in preclinical models .

Q & A

Q. How can the stereochemical configuration of this carbamic acid derivative be experimentally validated?

The compound’s stereochemical descriptors (e.g., 1S-(1R,2R*,4S*,5(R*(R*)))*) require validation via X-ray crystallography for absolute configuration determination or NMR spectroscopy with chiral shift reagents to resolve diastereotopic protons. Advanced 2D-NMR techniques (e.g., NOESY) can clarify spatial relationships between substituents. For example, in docking studies of similar carbamic acid esters, stereochemistry significantly influenced binding affinities to biological targets like proteases .

Q. What are the optimal synthetic routes for this compound, considering its complex substituents?

The synthesis likely involves multi-step protection/deprotection strategies , such as:

  • Boc (tert-butoxycarbonyl) protection for amines (e.g., the morpholinyl-2-oxoethyl group) .
  • Coupling reactions (e.g., carbodiimide-mediated amide bond formation) for assembling the pentyl backbone .
  • Purification via column chromatography or recrystallization to isolate intermediates. Yield optimization may require adjusting solvent polarity (e.g., ethyl acetate/hexane mixtures) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Carbamic acid esters are prone to hydrolysis , releasing amines and CO₂. Stability studies should use HPLC or LC-MS to monitor degradation products under:

  • Acidic/basic conditions (e.g., pH 2–12 buffers).
  • Elevated temperatures (e.g., 40–60°C) to simulate accelerated degradation.
    For example, similar derivatives showed reduced stability in alkaline environments due to ester bond cleavage .

Advanced Research Questions

Q. What computational methods are suitable for predicting interactions with biological targets?

  • Molecular docking (e.g., AutoDock Vina) to model binding to enzymes like proteases or kinases. A study on a tert-butyl carbamic acid ester demonstrated strong binding to SARS-CoV-2 Mpro via hydrogen bonding with catalytic residues .
  • Molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time.
  • Binding free energy calculations (MM/PBSA) to quantify interaction strengths .

Q. How can metabolic pathways be elucidated for this compound?

  • In vitro assays using liver microsomes or hepatocytes to identify phase I/II metabolites.
  • LC-MS/MS with high-resolution mass spectrometry to detect hydroxylation, demethylation, or glucuronidation products.
  • Isotopic labeling (e.g., ¹⁴C) to trace metabolic intermediates. For instance, carbamic acid derivatives in paliasa leaf extracts were linked to anticancer activity via metabolic activation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response assays to clarify concentration-dependent effects (e.g., cytotoxicity vs. cytoprotection).
  • Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing 2,4-dimethoxyphenyl with chlorophenyl) to identify pharmacophores.
  • Off-target profiling (e.g., kinase panels) to rule out nonspecific interactions .

Q. How can poor aqueous solubility be addressed in formulation studies?

  • Co-solvent systems (e.g., PEG-400/water mixtures).
  • Nanoformulations : Liposomes or polymeric nanoparticles to enhance bioavailability.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for salt formation. Ethyl acetate fractions in paliasa extracts improved solubility of carbamic acid derivatives .

Q. What analytical techniques detect enantiomeric impurities in the compound?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H).
  • Capillary electrophoresis (CE) with cyclodextrin additives.
  • Circular dichroism (CD) spectroscopy to confirm enantiopurity. Pharmacopeial guidelines for similar compounds recommend ≤0.5% impurity thresholds .

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